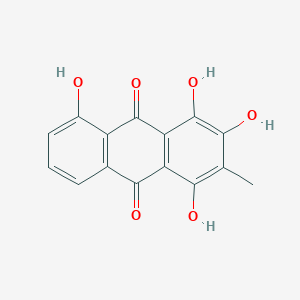
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione is a chemical compound known for its unique structure and significant biological activities. It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups and a methyl group on the anthracene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the compound can be prepared by the oxidation of 2-methylanthracene using strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the oxidation of 2-methylanthracene can be carried out in the presence of vanadium pentoxide (V2O5) as a catalyst at elevated temperatures. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxyl groups on the anthracene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted anthracene derivatives. These products have diverse applications in various fields .
Wissenschaftliche Forschungsanwendungen
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Exhibits antimicrobial and anticancer activities, making it a valuable compound for biological studies.
Medicine: Investigated for its potential therapeutic effects against various diseases, including cancer and microbial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3,4,5-tetrahydroxy-2-methylanthracene-9,10-dione involves its interaction with cellular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity by disrupting the cell membrane and interfering with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,7-Tetrahydroxy-2-methylanthracene-9,10-dione: Similar structure but different hydroxyl group positions.
1,4,6,8-Tetrahydroxy-3-methylanthracene-9,10-dione: Another derivative with different hydroxyl and methyl group positions.
Uniqueness
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione is unique due to its specific hydroxyl group arrangement, which contributes to its distinct chemical and biological properties. This arrangement allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89701-80-4 |
|---|---|
Molekularformel |
C15H10O6 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
1,3,4,5-tetrahydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-5-11(17)9-10(15(21)12(5)18)14(20)8-6(13(9)19)3-2-4-7(8)16/h2-4,16-18,21H,1H3 |
InChI-Schlüssel |
ISLPQMKIYJEMAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



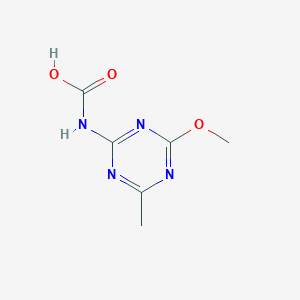
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
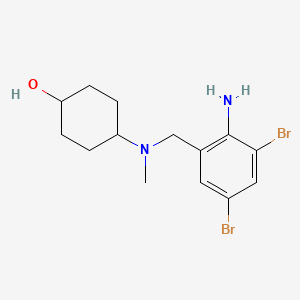
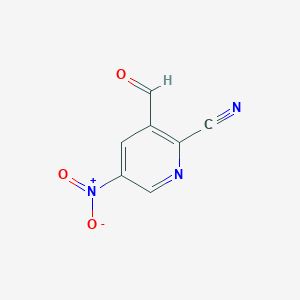
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
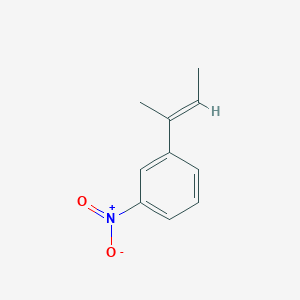
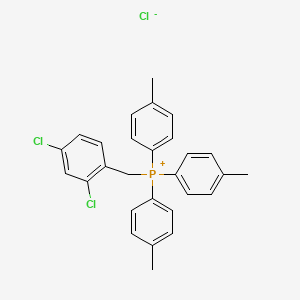
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

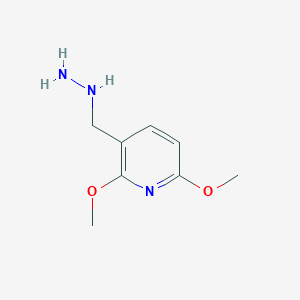
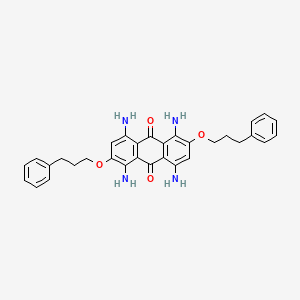
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
